4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide
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Overview
Description
4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide is a chemical compound with the molecular formula C12H18ClN3O. It is a derivative of pyridine and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with N,N-diethyl-ethylenediamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives of pyridine.
Scientific Research Applications
4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(diethylamino)ethyl]benzamide: Similar structure but with a benzene ring instead of pyridine.
2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide: Contains a quinoline ring instead of pyridine.
Uniqueness
4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C12H18ClN3O |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H18ClN3O/c1-3-16(4-2)8-7-15-12(17)11-9-10(13)5-6-14-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) |
InChI Key |
RXYGCCNGLVMTBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC=CC(=C1)Cl |
Origin of Product |
United States |
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